7-(furan-2-yl)-2-methyl-5-(2-oxo-2-phenylethyl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Description
This compound belongs to the [1,3]thiazolo[4,5-d]pyridazin-4-one family, characterized by a fused thiazole-pyridazinone core. Key structural features include:
- 7-position substitution: A furan-2-yl group, introduced via condensation of 2-acetylfuran with ethyl oxalate under sodium methoxide catalysis .
- 2-position substitution: A methyl group, likely derived from alkylation or direct substitution during synthesis .
- 5-position substitution: A 2-oxo-2-phenylethyl chain, introduced through alkylation reactions with chloroacetamide derivatives .
Synthesis involves chlorination of methyl esters (e.g., 3-chloro-4-furan-2-yl-2,4-dioxobutyric acid methyl ester) followed by reaction with carbothioamides (e.g., 1-pyrrolidinecarbothioamide) and hydrazine hydrate treatment to yield the final heterocycle .
Propriétés
IUPAC Name |
7-(furan-2-yl)-2-methyl-5-phenacyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-11-19-16-17(25-11)15(14-8-5-9-24-14)20-21(18(16)23)10-13(22)12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQGHHWPBLQAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Key Observations :
- 7-Position : Furan-2-yl (target) vs. phenyl or thiophen-2-yl analogs exhibit differing electronic profiles; furan’s oxygen enhances polarity compared to phenyl’s hydrophobicity .
- 5-Position : The 2-oxo-2-phenylethyl group in the target compound contrasts with benzenesulfonamide (polar) or thioether-linked substituents, impacting solubility and target binding .
- Synthesis : Hydrazine-mediated cyclization is common, but sulfonation () or alkynylation () routes diverge for specialized substituents.
Table 2: Comparative Properties
Notes:
- The target compound’s 2-oxo-2-phenylethyl group aligns with ’s findings that electron-donating 5-substituents enhance analgesic activity in vivo .
- Benzenesulfonamide derivatives () may exhibit improved crystallinity due to hydrogen bonding, as seen in their single-crystal X-ray data (R factor = 0.034) .
Heterocyclic Core Modifications
- Thiazolo vs. Furopyridazinones: Replacement of thiazole with furan (e.g., furo[2,3-d]pyridazinones in ) reduces sulfur’s electron-withdrawing effects, altering reactivity .
- Pyrimidine vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
